(2-Chloro-4-methylpyridin-3-YL)methanamine
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Overview
Description
(2-Chloro-4-methylpyridin-3-YL)methanamine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methylpyridin-3-YL)methanamine typically involves the chlorination of 4-methylpyridine followed by amination. One common method is the reaction of 4-methylpyridine with chlorine gas to form 2-chloro-4-methylpyridine. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-methylpyridin-3-YL)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Chloro-4-methylpyridin-3-YL)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chloropyridin-2-yl)methanamine: Similar in structure but with the chlorine atom at a different position.
(4-Methylpyridin-2-yl)methanamine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
(2-Chloro-4-methylpyridin-3-YL)methanamine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination of substituents provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(2-chloro-4-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,4,9H2,1H3 |
InChI Key |
RBKZEGLAYFJAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)CN |
Origin of Product |
United States |
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